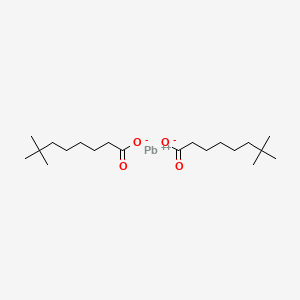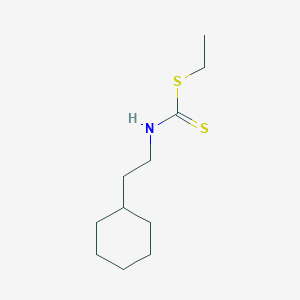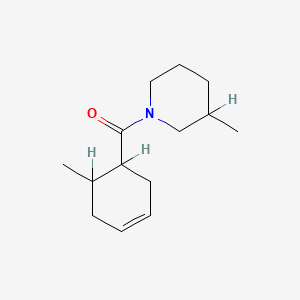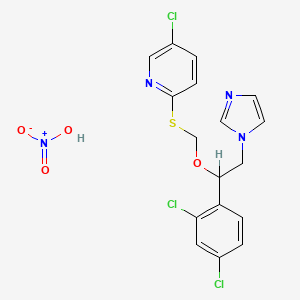
2,6-Ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-(hydroxymethyl)phenol: and 1,3,5-trimethylbenzene are two distinct organic compounds. 2,6-Ditert-butyl-4-(hydroxymethyl)phenol is a phenolic antioxidant known for its ability to inhibit lipid peroxidation .
Métodos De Preparación
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Synthetic Routes: This compound can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst, followed by hydroxymethylation.
Industrial Production Methods: Industrially, it is produced by reacting 2,6-ditert-butylphenol with formaldehyde under basic conditions.
1,3,5-trimethylbenzene
Análisis De Reacciones Químicas
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation can be carried out using reagents like potassium permanganate or hydrogen peroxide.
Major Products: Oxidation typically yields quinones, while reduction can produce alcohols.
1,3,5-trimethylbenzene
Types of Reactions: It primarily undergoes electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: Halogenation yields halomethylbenzenes, nitration produces nitromethylbenzenes, and sulfonation results in sulfonic acids.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Chemistry: Used as an antioxidant in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential to inhibit lipid peroxidation in biological systems.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the stabilization of fuels and lubricants.
1,3,5-trimethylbenzene
Mecanismo De Acción
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Mechanism: Acts as a free radical scavenger, inhibiting lipid peroxidation by donating hydrogen atoms to free radicals.
Molecular Targets and Pathways: Targets include lipid radicals and reactive oxygen species.
1,3,5-trimethylbenzene
Mechanism: Primarily acts as a solvent, facilitating the dissolution of other substances.
Molecular Targets and Pathways: Does not have specific molecular targets or pathways due to its role as a solvent.
Comparación Con Compuestos Similares
2,6-Ditert-butyl-4-(hydroxymethyl)phenol
Similar Compounds: Butylated hydroxytoluene (BHT), 2,6-ditert-butylphenol.
Uniqueness: The presence of the hydroxymethyl group enhances its antioxidant properties compared to similar compounds.
1,3,5-trimethylbenzene
Similar Compounds: Toluene, xylene.
Uniqueness: The symmetrical arrangement of methyl groups provides unique chemical properties and reactivity.
Propiedades
Número CAS |
68910-11-2 |
|---|---|
Fórmula molecular |
C24H36O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(hydroxymethyl)phenol;1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H24O2.C9H12/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6;1-7-4-8(2)6-9(3)5-7/h7-8,16-17H,9H2,1-6H3;4-6H,1-3H3 |
Clave InChI |
VKXCZYDZDXRGKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C)C.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)



![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)

![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


